molecular formula C17H14N2O6 B11466036 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No.: B11466036
M. Wt: 342.30 g/mol
InChI Key: SCFCRDCOHYKARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group attached to an oxadiazole ring, which is further substituted with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized by the cyclization of catechol with methylene chloride in the presence of a base such as potassium carbonate.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by the reaction of a hydrazide with a nitrile oxide. This step often requires the use of a dehydrating agent such as phosphorus oxychloride.

    Coupling of the Benzodioxole and Oxadiazole Rings: The benzodioxole moiety is then coupled with the oxadiazole ring through a nucleophilic aromatic substitution reaction.

    Introduction of the Phenol Group: Finally, the phenol group is introduced through a hydroxylation reaction, typically using a reagent such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets makes it a potential candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and specific reactivity.

Mechanism of Action

The mechanism of action of 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]aniline: Similar structure but with an aniline group instead of a phenol group.

    4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.

Uniqueness

The uniqueness of 4-[3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol lies in its combination of a phenol group with an oxadiazole ring and a benzodioxole moiety. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C17H14N2O6

Molecular Weight

342.30 g/mol

IUPAC Name

4-[3-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C17H14N2O6/c1-21-13-11(7-12-14(15(13)22-2)24-8-23-12)16-18-17(25-19-16)9-3-5-10(20)6-4-9/h3-7,20H,8H2,1-2H3

InChI Key

SCFCRDCOHYKARC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3=NOC(=N3)C4=CC=C(C=C4)O)OCO2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.